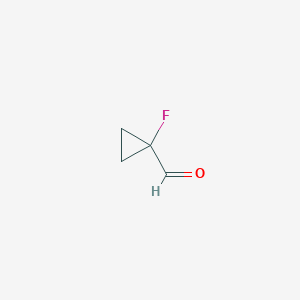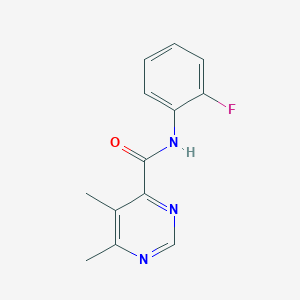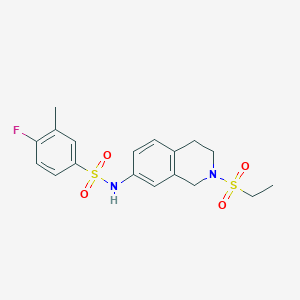
2-(Thiophen-3-yl)acetamide
Vue d'ensemble
Description
2-(Thiophen-3-yl)acetamide is a chemical compound with the CAS Number: 13781-66-3 . It has a molecular weight of 142.2 and its molecular formula is C6H7NOS .
Synthesis Analysis
The synthesis of 2-(Thiophen-3-yl)acetamide involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate . This reaction results in the formation of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide .Molecular Structure Analysis
The molecular structure of 2-(Thiophen-3-yl)acetamide has been characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Chemical Reactions Analysis
Thiophene-based analogs, including 2-(Thiophen-3-yl)acetamide, have been the subject of extensive research due to their wide range of biological activities . They play a vital role in medicinal chemistry, helping to improve advanced compounds with a variety of biological effects .Physical And Chemical Properties Analysis
2-(Thiophen-3-yl)acetamide has a molecular weight of 141.19 g/mol . It has a SMILES string of NC(=O)Cc1ccsc1 and an InChI of 1S/C6H7NOS/c7-6(8)3-5-1-2-9-4-5/h1-2,4H,3H2,(H2,7,8) .Applications De Recherche Scientifique
Synthesis of Anticancer Agents
2-Butylthiophene, a derivative of 2-(thiophen-3-yl)acetamide, is used as a raw material in the synthesis of anticancer agents . This highlights the importance of 2-(thiophen-3-yl)acetamide in the development of new therapeutic agents for cancer treatment .
Synthesis of Anti-Atherosclerotic Agents
2-Octylthiophene, another derivative of 2-(thiophen-3-yl)acetamide, is used in the synthesis of anti-atherosclerotic agents . This demonstrates the versatility of 2-(thiophen-3-yl)acetamide and its derivatives in medicinal chemistry .
Development of Insecticides
2-(Thiophen-3-yl)acetamide and its derivatives also act as metal complexing agents and are used in the development of insecticides . This shows the wide range of applications of 2-(thiophen-3-yl)acetamide beyond medicinal chemistry .
Mécanisme D'action
Target of Action
2-(Thiophen-3-yl)acetamide is a thiophene-based compound . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
For instance, suprofen, a 2-substituted thiophene derivative, acts as a nonsteroidal anti-inflammatory drug, and articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic . The specific interactions of 2-(Thiophen-3-yl)acetamide with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their diverse pharmacological properties
Result of Action
Thiophene derivatives are known to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific effects of 2-(Thiophen-3-yl)acetamide at the molecular and cellular level need to be investigated further.
Safety and Hazards
While specific safety and hazard information for 2-(Thiophen-3-yl)acetamide is not available in the search results, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Orientations Futures
The future directions of 2-(Thiophen-3-yl)acetamide research could involve further exploration of its biological activities and potential applications in medicinal chemistry. As thiophene-based analogs have been shown to possess a wide range of biological activities , there is potential for 2-(Thiophen-3-yl)acetamide to be used in the development of new therapeutic agents.
Propriétés
IUPAC Name |
2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c7-6(8)3-5-1-2-9-4-5/h1-2,4H,3H2,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMOZLUSTUEYAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



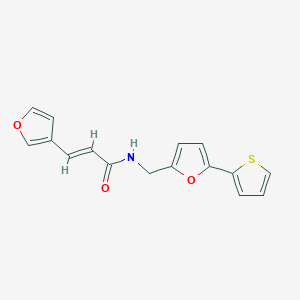

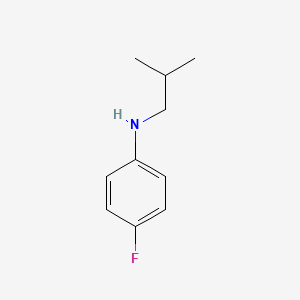
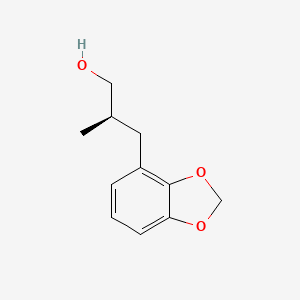

![1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-[(2H-1,3-benzodioxol-5-yl)formamido]acetate](/img/structure/B2891833.png)
![[2-(3,4-Dichlorophenoxy)ethyl]amine hydrochloride](/img/structure/B2891835.png)
![N-(2-fluorophenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2891837.png)

